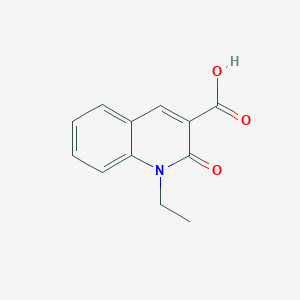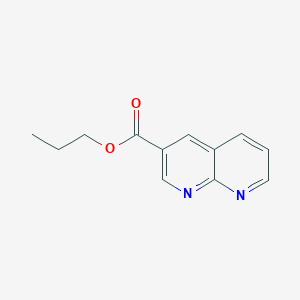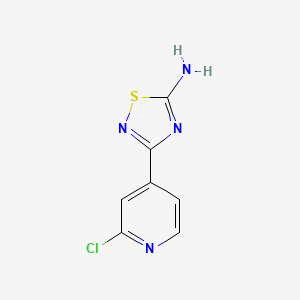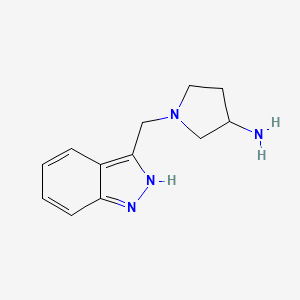
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is an organic compound that belongs to the class of indazole derivatives Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine typically involves the formation of the indazole core followed by the attachment of the pyrrolidin-3-amine moiety. One common method involves the cyclization of 2-aminobenzylamine with hydrazine derivatives under acidic conditions to form the indazole ring. Subsequent alkylation with pyrrolidin-3-amine completes the synthesis .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Catalytic methods, such as transition metal-catalyzed cyclization, are often employed to enhance efficiency and reduce byproducts .
化学反応の分析
Types of Reactions: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the indazole ring, particularly at the nitrogen atoms.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles like sodium azide.
Major Products:
Oxidation: Formation of indazole-3-carboxylic acid derivatives.
Reduction: Formation of reduced indazole derivatives.
Substitution: Formation of substituted indazole derivatives.
科学的研究の応用
1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as an anti-inflammatory and antitumor agent.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine involves its interaction with specific molecular targets. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit tubulin polymerization, thereby arresting cell division and inducing apoptosis in cancer cells .
類似化合物との比較
1H-Indazole: A simpler indazole derivative with similar core structure.
2H-Indazole: Another tautomeric form of indazole.
3-Amino-1H-indazole: A derivative with an amino group at the 3-position.
Uniqueness: 1-((1H-Indazol-3-yl)methyl)pyrrolidin-3-amine is unique due to the presence of both the indazole and pyrrolidin-3-amine moieties, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a compound of significant interest in research .
特性
分子式 |
C12H16N4 |
|---|---|
分子量 |
216.28 g/mol |
IUPAC名 |
1-(2H-indazol-3-ylmethyl)pyrrolidin-3-amine |
InChI |
InChI=1S/C12H16N4/c13-9-5-6-16(7-9)8-12-10-3-1-2-4-11(10)14-15-12/h1-4,9H,5-8,13H2,(H,14,15) |
InChIキー |
MWSGEAHAWOKSGC-UHFFFAOYSA-N |
正規SMILES |
C1CN(CC1N)CC2=C3C=CC=CC3=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


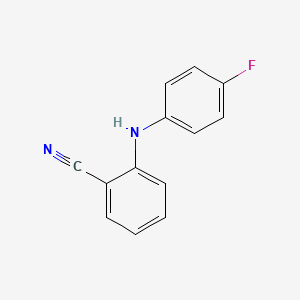
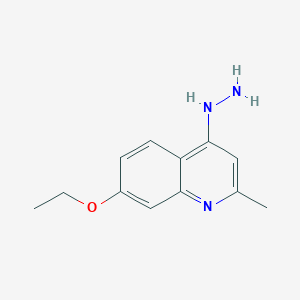
![2-(4-chloro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)acetamide](/img/structure/B15068608.png)
![7-Chlorothieno[2,3-c]pyridine-4-carboxylic acid](/img/structure/B15068627.png)
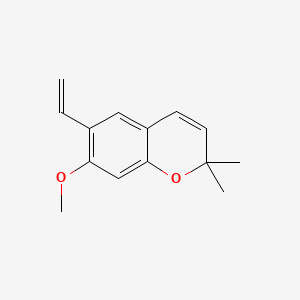
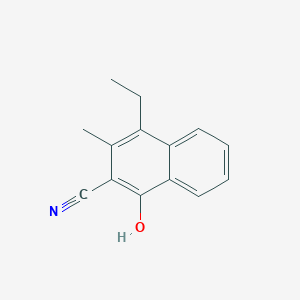
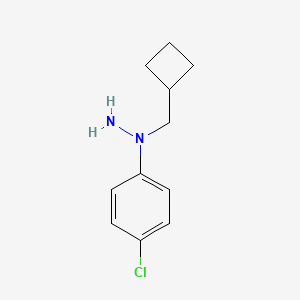
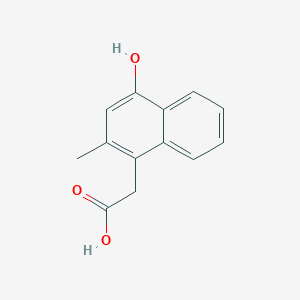
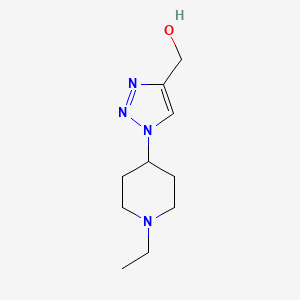
![6,7-Dihydro-oxazolo[4,5-c]pyridine-2,5(4H)-dicarboxylic acid](/img/structure/B15068661.png)
